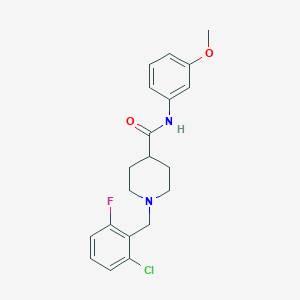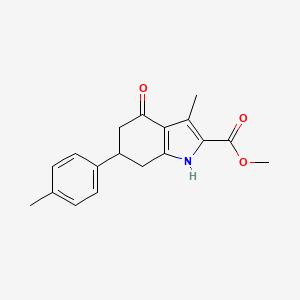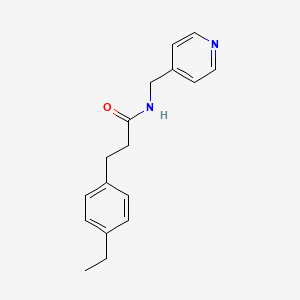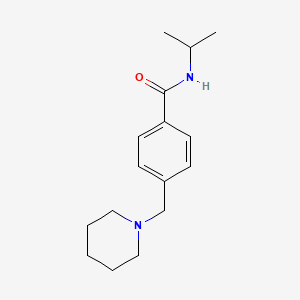![molecular formula C15H17N3O B4436039 1-{2-[(4-ethylphenyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B4436039.png)
1-{2-[(4-ethylphenyl)amino]-4-methyl-5-pyrimidinyl}ethanone
描述
1-{2-[(4-ethylphenyl)amino]-4-methyl-5-pyrimidinyl}ethanone, also known as EPEA, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. EPEA has been found to possess several unique properties that make it an attractive choice for use in scientific research.
作用机制
The mechanism of action of 1-{2-[(4-ethylphenyl)amino]-4-methyl-5-pyrimidinyl}ethanone is not fully understood. However, it has been proposed that 1-{2-[(4-ethylphenyl)amino]-4-methyl-5-pyrimidinyl}ethanone inhibits the activity of enzymes involved in the production of cytokines, which are involved in the inflammatory response. 1-{2-[(4-ethylphenyl)amino]-4-methyl-5-pyrimidinyl}ethanone has also been shown to inhibit the activity of enzymes involved in the replication of viruses. The exact mechanism of action of 1-{2-[(4-ethylphenyl)amino]-4-methyl-5-pyrimidinyl}ethanone in cancer cells is not clear, but it has been proposed that 1-{2-[(4-ethylphenyl)amino]-4-methyl-5-pyrimidinyl}ethanone induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-{2-[(4-ethylphenyl)amino]-4-methyl-5-pyrimidinyl}ethanone has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of cytokines, which are involved in the inflammatory response. This property makes 1-{2-[(4-ethylphenyl)amino]-4-methyl-5-pyrimidinyl}ethanone a potential candidate for the treatment of inflammatory diseases.
1-{2-[(4-ethylphenyl)amino]-4-methyl-5-pyrimidinyl}ethanone has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This property makes 1-{2-[(4-ethylphenyl)amino]-4-methyl-5-pyrimidinyl}ethanone a potential candidate for the treatment of cancer.
In addition, 1-{2-[(4-ethylphenyl)amino]-4-methyl-5-pyrimidinyl}ethanone has been found to inhibit the replication of several viruses. This property makes 1-{2-[(4-ethylphenyl)amino]-4-methyl-5-pyrimidinyl}ethanone a potential candidate for the treatment of viral infections.
实验室实验的优点和局限性
1-{2-[(4-ethylphenyl)amino]-4-methyl-5-pyrimidinyl}ethanone has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. 1-{2-[(4-ethylphenyl)amino]-4-methyl-5-pyrimidinyl}ethanone has also been found to be stable under various conditions, which makes it a reliable compound for use in lab experiments.
However, there are also some limitations to the use of 1-{2-[(4-ethylphenyl)amino]-4-methyl-5-pyrimidinyl}ethanone in lab experiments. The mechanism of action of 1-{2-[(4-ethylphenyl)amino]-4-methyl-5-pyrimidinyl}ethanone is not fully understood, which makes it difficult to interpret the results of experiments. In addition, 1-{2-[(4-ethylphenyl)amino]-4-methyl-5-pyrimidinyl}ethanone has not been extensively studied in vivo, which means that its effects in living organisms are not well understood.
未来方向
There are several future directions for the study of 1-{2-[(4-ethylphenyl)amino]-4-methyl-5-pyrimidinyl}ethanone. One area of research could be the development of 1-{2-[(4-ethylphenyl)amino]-4-methyl-5-pyrimidinyl}ethanone as a potential treatment for inflammatory diseases. Another area of research could be the development of 1-{2-[(4-ethylphenyl)amino]-4-methyl-5-pyrimidinyl}ethanone as a potential treatment for cancer. In addition, further studies could be conducted to understand the mechanism of action of 1-{2-[(4-ethylphenyl)amino]-4-methyl-5-pyrimidinyl}ethanone and its effects in vivo.
科学研究应用
1-{2-[(4-ethylphenyl)amino]-4-methyl-5-pyrimidinyl}ethanone has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. 1-{2-[(4-ethylphenyl)amino]-4-methyl-5-pyrimidinyl}ethanone has been shown to inhibit the production of cytokines, which are involved in the inflammatory response. This property makes 1-{2-[(4-ethylphenyl)amino]-4-methyl-5-pyrimidinyl}ethanone a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
1-{2-[(4-ethylphenyl)amino]-4-methyl-5-pyrimidinyl}ethanone has also been studied for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 1-{2-[(4-ethylphenyl)amino]-4-methyl-5-pyrimidinyl}ethanone has been found to be effective against several types of cancer, including breast cancer, lung cancer, and colon cancer.
In addition, 1-{2-[(4-ethylphenyl)amino]-4-methyl-5-pyrimidinyl}ethanone has been studied for its anti-viral properties. It has been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus. 1-{2-[(4-ethylphenyl)amino]-4-methyl-5-pyrimidinyl}ethanone has been found to be effective against drug-resistant strains of these viruses.
属性
IUPAC Name |
1-[2-(4-ethylanilino)-4-methylpyrimidin-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-4-12-5-7-13(8-6-12)18-15-16-9-14(11(3)19)10(2)17-15/h5-9H,4H2,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEYBJRMBHCEAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC=C(C(=N2)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3,4-dichlorophenyl)-2-[2-(4-methyl-1-piperidinyl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetamide](/img/structure/B4435969.png)

![N-(1-methyl-2-{2-[4-(4-methylphenyl)-1-piperazinyl]ethyl}-1H-benzimidazol-5-yl)acetamide](/img/structure/B4435975.png)
![4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4435992.png)

![1-{[2-methoxy-5-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B4436018.png)
![2-methyl-N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4436025.png)
![2-methyl-4-(4-phenyl-1-piperazinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4436043.png)
![3-amino-N-(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4436044.png)

![1-[(4-ethoxyphenyl)sulfonyl]-N-1,3-thiazol-2-ylprolinamide](/img/structure/B4436056.png)
![6-methyl-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4436067.png)

![8-(3-hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4436071.png)